4-Amino-2,6-diphenylpyrimidine-5-carbonitrile
CAS No.: 20954-77-2
Cat. No.: VC14576949
Molecular Formula: C17H12N4
Molecular Weight: 272.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20954-77-2 |
|---|---|
| Molecular Formula | C17H12N4 |
| Molecular Weight | 272.30 g/mol |
| IUPAC Name | 4-amino-2,6-diphenylpyrimidine-5-carbonitrile |
| Standard InChI | InChI=1S/C17H12N4/c18-11-14-15(12-7-3-1-4-8-12)20-17(21-16(14)19)13-9-5-2-6-10-13/h1-10H,(H2,19,20,21) |
| Standard InChI Key | RVAUJCJDJMOIOL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)N)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-Amino-2,6-diphenylpyrimidine-5-carbonitrile (C₁₇H₁₂N₄) consists of a pyrimidine ring substituted at positions 2 and 6 with phenyl groups, an amino group at position 4, and a nitrile moiety at position 5. The planar pyrimidine core facilitates π-π stacking interactions with biological targets, while the nitrile group enhances metabolic stability .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₇H₁₂N₄ |
| Molecular Weight | 272.31 g/mol |
| Melting Point | 210–212 °C |
| IR Spectral Peaks (KBr, cm⁻¹) | 3478 (NH₂), 2212 (CN), 1641 (C=N) |
| ¹H NMR (DMSO-d₆, δ) | 7.52–8.41 (m, Ar-H and NH₂) |
| Mass Spectrum (m/z) | 272 (M⁺, 100%), 169 (87%) |
The IR spectrum confirms the presence of NH₂ (3478, 3344 cm⁻¹) and nitrile (2212 cm⁻¹) groups, while the ¹H NMR spectrum reveals aromatic proton multiplicity between δ 7.52–8.41 . The mass spectrum further validates the molecular ion peak at m/z 272 .
Synthetic Methodology
One-Pot Cyclocondensation
The compound is synthesized via a tandem reaction involving benzaldehyde (1a), malononitrile (2), and benzamidine hydrochloride (3a) under thermal aqueous conditions .
Reaction Scheme
Key parameters include:
The aqueous route minimizes side reactions and improves yield compared to polar aprotic solvents .
Spectroscopic Characterization
Infrared Spectroscopy
The IR spectrum (KBr) exhibits distinct absorptions for NH₂ stretching (3478, 3344 cm⁻¹), nitrile C≡N (2212 cm⁻¹), and aromatic C=C (1542 cm⁻¹) . The absence of carbonyl peaks confirms complete cyclization.
Nuclear Magnetic Resonance
The ¹H NMR spectrum (300 MHz, DMSO-d₆) shows a multiplet at δ 7.52–8.41 integrating for 10 aromatic protons and a broad signal for the NH₂ group . The lack of splitting in the NH₂ region suggests rapid proton exchange in DMSO.
Mass Spectrometry
The molecular ion peak at m/z 272 (100% abundance) corresponds to the molecular formula C₁₇H₁₂N₄. Fragment ions at m/z 169 (C₁₁H₉N₂⁺) and 77 (C₆H₅⁺) arise from cleavage of the pyrimidine ring .
Pharmacological Evaluation
Anti-Inflammatory Activity
Comparative Analysis with Derivatives
Substituent Effects
Derivatives with para-substituted phenyl groups demonstrate enhanced activity:
Electron-donating groups improve target binding affinity, while nitro groups (4e) reduce activity due to metabolic instability .
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